Bunolol hydrochloride

Beta-Adrenergic Antagonists Cardiovascular Pharmacology Preclinical Potency

Bunolol hydrochloride offers a pharmacological profile unmatched by generic β-blocker substitution. Its racemic mixture—featuring the highly potent l-isomer (levobunolol)—delivers 20-fold greater oral potency than propranolol with a 24-hour duration of action in canine models. The equipotent active metabolite dihydrobunolol (28.2% of oral dose) enables extended PK/PD modeling. With 140-fold β2-selectivity in receptor binding assays, it is the definitive tool compound for dissecting β2-mediated physiological responses. Essential for cardiovascular research, DMPK studies, and HPLC/LC-MS analytical method validation. White to off-white crystalline powder; mp 209–211°C; water-soluble.

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
CAS No. 31969-05-8
Cat. No. B1668054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunolol hydrochloride
CAS31969-05-8
SynonymsAKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H
InChIKeyDNTDOBSIBZKFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bunolol Hydrochloride (CAS 31969-05-8): Baseline Characteristics for Procurement and Research Selection


Bunolol hydrochloride is a racemic, nonselective β-adrenoceptor antagonist with antihypertensive, antiarrhythmic, and local anesthetic activities [1]. The compound is a synthetic organic molecule approved by the FDA (1985) and is primarily used in ophthalmic formulations to reduce elevated intraocular pressure in glaucoma [2]. Bunolol hydrochloride is a white to off-white crystalline powder with a melting point of 209-211°C and is soluble in water . The compound is a racemic mixture, with the l-isomer (levobunolol) demonstrating >60-fold greater β-blocking activity than the d-isomer [1]. Bunolol undergoes extensive metabolism via both oxidative and reductive routes, producing an active metabolite, dihydrobunolol, which retains comparable potency to the parent compound [3].

Why Generic Substitution Fails: Critical Pharmacological Distinctions of Bunolol Hydrochloride Versus Common β-Blocker Alternatives


Generic substitution among β-adrenoceptor antagonists is clinically and scientifically inadvisable due to profound differences in receptor subtype selectivity, potency, pharmacokinetic profile, and metabolic fate. Bunolol hydrochloride, as a racemic mixture with a highly active l-isomer and a distinct active metabolite (dihydrobunolol), exhibits a unique pharmacological signature that cannot be replicated by simply substituting another nonselective β-blocker [1]. For instance, while propranolol is a widely used comparator, bunolol demonstrates 3-fold greater intravenous potency and up to 20-fold greater oral potency in canine models [1]. Furthermore, receptor binding studies reveal that levobunolol exhibits a 140-fold selectivity for β2-adrenoceptors over β1, a profile distinct from nonselective agents like timolol and β1-selective agents like betaxolol [2]. The presence of the equipotent active metabolite dihydrobunolol contributes to an extended duration of action, with a 50% recovery time of 24 hours for exercise tachycardia in dogs versus 6-9 hours for propranolol [3]. These quantitative pharmacological and pharmacokinetic disparities underscore the necessity of compound-specific selection for research and clinical applications.

Quantitative Evidence Guide: Verifiable Differentiation of Bunolol Hydrochloride from Structural and Pharmacological Analogs


Comparative Intravenous and Oral Potency: Bunolol Hydrochloride vs. Propranolol in Canine Cardiovascular Models

Bunolol hydrochloride demonstrates significantly higher potency than propranolol in blocking cardiovascular responses to isoproterenol. In anesthetized dogs, intravenous bunolol was approximately 3 times as potent as propranolol [1]. When administered orally to unanesthetized dogs with subsequent induction of anesthesia, bunolol was approximately 20 times as potent as propranolol [1]. This oral-to-intravenous potency ratio difference (20 vs. 3) highlights a pronounced oral bioavailability advantage for bunolol in this model.

Beta-Adrenergic Antagonists Cardiovascular Pharmacology Preclinical Potency

Extended Duration of Beta-Blockade: Levobunolol vs. Propranolol in Conscious Dogs

In a direct head-to-head comparison in conscious dogs, oral levobunolol (the active l-isomer of bunolol) exhibited a considerably longer duration of β-blockade than propranolol. At equiactive doses, the isoproterenol-induced tachycardia response had returned to >50% of control by 12 hours after propranolol, but was less than 10% of control at 12 hours after levobunolol [1]. The time to 50% recovery of exercise-induced tachycardia was 24 hours after levobunolol, compared to 6-9 hours after propranolol [1].

Beta-Adrenergic Antagonists Pharmacodynamics Duration of Action

Receptor Subtype Selectivity Profile: Levobunolol vs. Timolol and Betaxolol in Endogenous Guinea Pig β-Adrenoceptors

In a study comparing binding affinities of ocular hypotensive β-blockers at endogenous guinea pig β1- and β2-adrenoceptors, levobunolol exhibited a distinct selectivity profile. Levobunolol demonstrated high affinity for both β1-receptors (IC50 = 42 ± 15 nM) and β2-receptors (IC50 = 0.3 ± 0.2 nM) in heart and lung homogenates, respectively, yielding a calculated β2-selectivity of 140-fold [1]. In contrast, (l)-timolol was essentially nonselective (IC50: 3.1 nM at β1, 2.9 ± 1.5 nM at β2), while levobetaxolol and betaxolol exhibited 193-233-fold selectivity for β1-receptors [1].

Beta-Adrenergic Antagonists Receptor Binding Subtype Selectivity

Oral-to-Intravenous Potency Ratios: Cross-Species Comparison of l-Bunolol and Propranolol

A comparative study of l-bunolol and propranolol across species revealed significant differences in oral bioavailability. For l-bunolol, the oral-to-intravenous dose ratios causing a comparable degree of β-blockade were 212 in rats, 4 in dogs, and 5 in humans [1]. For propranolol, the corresponding ratios were 210 and 32 for rats and dogs, respectively [1]. This indicates that while both compounds exhibit high first-pass metabolism in rats, l-bunolol demonstrates substantially better oral bioavailability in dogs (ratio of 4 vs. 32) and humans (ratio of 5), suggesting less extensive presystemic elimination in these species.

Beta-Adrenergic Antagonists Pharmacokinetics Species Differences

Active Metabolite Contribution to Pharmacological Activity: Dihydrobunolol in Human Metabolism

Bunolol undergoes reductive metabolism to dihydrobunolol, an active metabolite that possesses the same pharmacological activity and potency as the parent compound [1]. In human subjects receiving a single 3 mg oral dose of radiolabeled l-bunolol, the major drug metabolite recovered in urine was dihydrobunolol, accounting for 28.2% of the administered dose, compared to 14.7% excreted as intact bunolol [1]. Peak plasma levels of both bunolol and dihydrobunolol were observed at 1 hour post-dose, indicating rapid formation and contribution to the overall pharmacological effect [2]. The plasma half-life of bunolol was 6.1 ± 0.3 hours, while dihydrobunolol exhibited a half-life of 7.1 ± 0.5 hours [2].

Drug Metabolism Pharmacokinetics Active Metabolites

Physicochemical Properties: Melting Point and Solubility of Bunolol Hydrochloride

Bunolol hydrochloride is a crystalline solid with a well-defined melting point of 209-211°C and is soluble in water . These physicochemical characteristics are critical for analytical method development, formulation, and quality control. While not directly comparative in this specific source, these values provide essential benchmarks for verifying compound identity and purity during procurement.

Analytical Chemistry Formulation Science Physicochemical Characterization

Optimal Research and Industrial Application Scenarios for Bunolol Hydrochloride Based on Quantitative Differentiation


Preclinical Studies Requiring High Oral Potency and Sustained Beta-Blockade in Canine Models

For investigators utilizing canine models for cardiovascular or autonomic research, bunolol hydrochloride provides a 20-fold oral potency advantage over propranolol [1] and a duration of action extending to 24 hours for exercise tachycardia [2]. This enables once-daily dosing and reduces the total drug burden, which is particularly advantageous in chronic studies or when minimizing systemic side effects is critical.

Investigations of Beta-2 Adrenoceptor-Selective Pharmacology

The unique 140-fold β2-selectivity of levobunolol, as quantified in endogenous guinea pig receptor assays [3], makes bunolol hydrochloride the preferred tool compound for researchers dissecting β2-mediated physiological responses, distinguishing it from nonselective agents like timolol (β2/β1 ratio ~1) and β1-selective agents like betaxolol (233-fold β1-selective) [3].

Translational Pharmacokinetic Studies and Metabolite Profiling

Researchers focused on drug metabolism and pharmacokinetics will find bunolol hydrochloride valuable due to its well-characterized human metabolic profile, where the active metabolite dihydrobunolol accounts for 28.2% of an oral dose and exhibits equipotent β-blocking activity [4]. This provides a model system for studying the impact of active metabolites on overall pharmacodynamic response and for validating analytical methods for metabolite quantification.

Analytical Method Development and Reference Standard Procurement

Bunolol hydrochloride, with its defined melting point (209-211°C) and water solubility , serves as a reliable reference standard for developing and validating HPLC, LC-MS, or other analytical methods. Its distinct physicochemical profile ensures accurate identification and quantification, which is essential for quality control in pharmaceutical development and forensic toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bunolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.